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Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated B-keto ester of significant interest
in synthetic organic chemistry, particularly as a versatile building block for the synthesis of
various heterocyclic compounds and active pharmaceutical ingredients. The presence of a
fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability
of resulting molecules, making it a valuable scaffold in drug discovery. This technical guide
provides a comprehensive overview of its molecular structure, physicochemical properties, a
probable synthetic route, and predicted spectroscopic data.

Molecular Structure and Properties

Methyl 3-(2-fluorophenyl)-3-oxopropanoate, with the CAS Number 185302-86-7, possesses
a molecular formula of C10H9FO3 and a molecular weight of 196.18 g/mol .[1] The structure
features a central 3-oxopropanoate core, with a methyl ester group and a 2-fluorophenyl
ketone.

Table 1: Physicochemical Properties and ldentifiers
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Property Value Reference
Molecular Formula C10HoFOs3 [1]
Molecular Weight 196.18 g/mol [1]
CAS Number 185302-86-7 [1]

0=C(OC)CC(C1=CC=CC=C1F
)=0

SMILES

InChl=1S/C10H9FO3/c1-14-
InChl 9(13)5-8(12)7-4-2-3-6-
11(7)10/h2-4,6H,5H2,1H3

Synthesis

While a specific, detailed experimental protocol for the synthesis of Methyl 3-(2-
fluorophenyl)-3-oxopropanoate is not readily available in the reviewed literature, a highly
probable and widely applicable method is the Claisen condensation. This reaction involves the
condensation of an ester with another carbonyl compound in the presence of a strong base to
form a -keto ester.

A plausible synthetic route would involve the crossed Claisen condensation between methyl
acetate and methyl 2-fluorobenzoate using a strong base such as sodium methoxide (NaOMe)
or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Proposed Synthesis via Claisen Condensation

Materials:

Methyl acetate

Methyl 2-fluorobenzoate

Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous tetrahydrofuran (THF)
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 Hydrochloric acid (1 M)

e Saturated sodium bicarbonate solution

e Brine

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

o Ethyl acetate

¢ Hexanes

Procedure:

o To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) or sodium
hydride (1.1 equivalents) suspended in anhydrous THF.

e Cool the suspension to 0 °C in an ice bath.

o A solution of methyl acetate (1.0 equivalent) and methyl 2-fluorobenzoate (1.0 equivalent) in
anhydrous THF is added dropwise to the stirred suspension over 30-60 minutes, maintaining
the temperature at 0 °C.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0
°C until the pH is neutral.

e The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

e The combined organic layers are washed with saturated sodium bicarbonate solution, water,
and brine.

e The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and
the solvent is removed under reduced pressure.
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e The crude product is purified by flash column chromatography on silica gel using a gradient
of ethyl acetate in hexanes to yield pure Methyl 3-(2-fluorophenyl)-3-oxopropanoate.

Diagram 1: Proposed Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Reagents & Conditions

EL. NaOMe or NaH, Anhydrous THF, 0°C to RT) [2. 1M HCI (Workup))

Reactants
Methyl Acetate (Methyl 2-f|uorobenzoate)

Claisen Condensation

Y
>(Methyl 3-(2-f|uorophenyl)-3-oxopropanoate)

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate via Claisen
condensation.

Spectroscopic Data (Predicted)

While experimental spectra for Methyl 3-(2-fluorophenyl)-3-oxopropanoate are not readily
available, the following data are predicted based on the analysis of its structural features and
comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data
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Spectroscopy Predicted Peaks / Fragmentation

- ~3.7 ppm (s, 3H): Methyl ester protons (-
OCHs3). - ~4.0 ppm (s, 2H): Methylene protons (-

1H NMR ]
CHz2-). - ~7.2-7.8 ppm (m, 4H): Aromatic protons
of the 2-fluorophenyl group.
- ~45 ppm: Methylene carbon (-CHz-). - ~52
ppm: Methyl ester carbon (-OCHs). - ~116-136
m: Aromatic carbons. - ~160 ppm (d, J = 250
15C NMR pp ppm (

Hz): Carbon bearing the fluorine atom (C-F
coupling). - ~168 ppm: Ester carbonyl carbon. -
~195 ppm: Ketone carbonyl carbon.

- ~3000-2850: C-H stretching (aliphatic). -
~1740: C=0 stretching (ester). - ~1690: C=0

IR (cm™1) stretching (ketone). - ~1600, 1480: C=C
stretching (aromatic). - ~1250: C-O stretching
(ester). - ~1220: C-F stretching.

- 196 (M*): Molecular ion peak. - 165: Loss of -
Mass Spec (m/z) OCHs. - 137: Loss of -COOCHs. - 123:
[FCeH4aCQ]* acylium ion. - 95: [CeHaF]*.

Applications in Research and Drug Development

B-keto esters are highly valuable intermediates in organic synthesis. The presence of the 2-
fluorophenyl group in Methyl 3-(2-fluorophenyl)-3-oxopropanoate makes it a particularly
interesting precursor for the synthesis of fluorinated heterocyclic compounds. Fluorine
substitution is a common strategy in medicinal chemistry to improve the metabolic stability,
lipophilicity, and binding affinity of drug candidates.

This compound can serve as a key starting material for the synthesis of various
pharmacologically relevant scaffolds, including:

¢ Pyrimidines and Dihydropyrimidines: Through reactions like the Biginelli condensation, which
are important in the development of calcium channel blockers and other therapeutic agents.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b181616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Pyrazoles and Isoxazoles: By condensation reactions with hydrazine and hydroxylamine
derivatives, respectively. These heterocycles are present in a wide range of approved drugs.

» 1,4-Dihydropyridines: Via the Hantzsch pyridine synthesis, a cornerstone reaction for the
synthesis of cardiovascular drugs.

Diagram 2: Potential Synthetic Utility in Drug Discovery

Condensation Reactions Pharmacologically Relevant Scaffolds
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>
(Methyl 3-(2-f|uorophenyl)-3-oxopropanoate)—@ >{ Pyrazoles
>
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i
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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